Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate
Description
Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate (CAS: 2228760-94-7) is a synthetic organic compound characterized by a spirocyclic structure fused to an acetate ester group. This compound is structurally distinct due to its bicyclic framework, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-13-9(12)6-7-5-8(11)10(7)3-2-4-10/h7-8,11H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJLEWJDYVXCLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(C12CCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate typically involves the reaction of a spirocyclic ketone with a methyl ester in the presence of a suitable catalyst . The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products . The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: This reaction can reduce the ester group to an alcohol.
Substitution: This reaction can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions typically involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a ketone, reduction may yield an alcohol, and substitution may yield various substituted derivatives .
Scientific Research Applications
Pharmaceutical Applications
Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate has been investigated for its therapeutic potential, particularly in the treatment of cardiovascular diseases and conditions involving smooth muscle hyperreactivity.
Case Study: Cardiovascular Treatments
- A patent application describes the use of spiro-containing derivatives, including this compound, as β2 receptor agonists. These compounds are proposed for treating conditions such as hypertension, stroke, and heart failure by modulating smooth muscle contraction and relaxation .
Table 1: Therapeutic Applications of this compound
Chemical Synthesis Applications
The compound is also valuable in synthetic organic chemistry due to its spirocyclic structure, which provides a rigid framework for further functionalization.
Synthesis Pathways
- This compound can be synthesized through various methods involving spirocyclic intermediates. For example, one method involves the reaction of specific spirocyclic keto esters with hydroxyl groups to yield the desired acetate derivative .
Table 2: Synthesis Methods for this compound
| Method | Description | Reference |
|---|---|---|
| Hydrolysis | Reaction of spirocyclic esters with water | |
| Alkylation | Use of alkyl halides to introduce substituents | |
| Oxidation | Conversion of alcohols to ketones |
Material Science Applications
Beyond pharmaceuticals and organic synthesis, this compound has potential applications in material science, particularly in the development of functional materials with tailored properties.
Case Study: Liquid Crystals
- The compound has been explored for use in nematic liquid crystal mixtures due to its unique molecular architecture that can influence the alignment and properties of liquid crystals . This application is significant in the development of advanced display technologies.
Table 3: Material Science Applications
Mechanism of Action
The mechanism of action of Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors . The spirocyclic structure allows it to fit into unique binding sites, influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Features and Differences
The following table highlights structural distinctions between Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate and related compounds:
| Compound Name | Molecular Formula | Core Structure | Functional Groups | Notable Features |
|---|---|---|---|---|
| This compound | C₁₀H₁₄O₄ | Spiro[3.3]heptane | Hydroxyl, acetate ester | Conformational rigidity |
| Methyl 2-hydroxyacetate (CAS: 96-35-5) | C₃H₆O₃ | Linear chain | Hydroxyl, acetate ester | Simpler structure, higher volatility |
| 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | C₈H₁₃NOS | Substituted propanol | Methylamino, thiophene, hydroxyl | Pharmacologically relevant |
| Pravastatin-related compound A | C₂₃H₃₅NaO₈S | Bicyclic naphthalene | Hydroxy, methylbutanoyl ester | Complex polycyclic framework |
Analysis :
- Spirocyclic vs.
- Hydroxyl Positioning: The hydroxyl group on the spiro ring may enable stronger hydrogen bonding compared to non-cyclic analogs, affecting solubility and intermolecular interactions.
Physicochemical Properties
Limited experimental data exist for this compound, but inferences can be drawn from structural analogs:
- Thermal Stability : The spiro structure may enhance thermal stability relative to linear esters like Methyl 2-hydroxyacetate, which is more volatile (evident from its GHS classification requiring inhalation precautions) .
Biological Activity
Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique spirocyclic structure, which may confer distinct biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
This compound has the molecular formula C10H16O3 and a molar mass of approximately 184.24 g/mol. The compound features a spirocyclic structure characterized by the presence of both hydroxyl and ester functional groups, which are crucial for its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H16O3 |
| Molar Mass | 184.24 g/mol |
| CAS Number | 2228295-88-1 |
| Structure | Spirocyclic |
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the spirocyclic core and subsequent esterification reactions. Common methods include:
- Formation of Spirocyclic Core : This can be achieved through cyclization reactions involving suitable precursors.
- Esterification : The hydroxyl group is esterified with acetic acid or its derivatives under acidic conditions.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The hydroxyl group may facilitate hydrogen bonding, enhancing binding affinity to target proteins.
Pharmacological Potential
Research indicates that compounds with similar structural characteristics exhibit a range of pharmacological activities, including:
- Antimicrobial Activity : Some spirocyclic compounds have demonstrated efficacy against various bacterial strains.
- Anti-inflammatory Properties : The modulation of inflammatory pathways suggests potential applications in treating inflammatory diseases.
- Cytotoxic Effects : Certain derivatives have shown promise in cancer research by inducing apoptosis in tumor cells.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:
- Antimicrobial Activity : A study reported that spirocyclic compounds exhibited significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
- Anti-inflammatory Effects : Research has shown that similar esters can inhibit pro-inflammatory cytokines, suggesting a role in managing conditions like arthritis .
- Cytotoxicity Against Cancer Cells : In vitro studies indicated that derivatives of spirocyclic compounds can induce cell death in various cancer cell lines, highlighting their potential as anticancer agents .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C10H16O3 | Antimicrobial, anti-inflammatory |
| Ethyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate | C11H20O3 | Similar activity profile |
| Methyl 2-(3-oxospiro[3.3]heptan-1-yl)acetate | C10H14O3 | Cytotoxic effects against cancer cells |
Q & A
Basic: What are the common synthetic routes for Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate, and how are reaction conditions optimized?
Methodological Answer:
Synthesis typically involves multi-step pathways, starting with cyclization to form the spiro[3.3]heptane core. For example, a precursor with hydroxyl and ester functionalities can undergo intramolecular cyclization under basic or acidic conditions. Key steps include:
- Cyclization : Use of bases like KOH or NaH to promote ring closure, with temperature control (e.g., 0–60°C) to minimize side reactions .
- Esterification : Methanol and acid catalysts (e.g., H₂SO₄) for ester formation, ensuring anhydrous conditions to prevent hydrolysis .
Optimization focuses on pH, solvent polarity (e.g., THF or DMF), and stoichiometric ratios. Reaction monitoring via TLC or HPLC is critical to terminate the process at maximal yield .
Basic: How is the structural confirmation of this compound achieved?
Methodological Answer:
Structural elucidation relies on:
- NMR Spectroscopy :
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming the spirocyclic geometry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₁₄O₃) .
Advanced: What analytical challenges arise in resolving the stereochemistry of this compound?
Methodological Answer:
Stereochemical analysis is complicated by the rigidity of the spiro system and potential diastereomerism. Strategies include:
- Chiral Chromatography : Use of chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers .
- Vibrational Circular Dichroism (VCD) : Differentiates enantiomers based on infrared absorption patterns .
- Computational Modeling : Density Functional Theory (DFT) calculations predict optimal conformations and compare them with experimental NMR data .
Advanced: How can researchers design experiments to study the biological interactions of this compound?
Methodological Answer:
- Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled analogs) to quantify affinity for target receptors .
- Enzyme Inhibition Kinetics : Michaelis-Menten analysis to determine IC₅₀ values and mechanism (competitive/non-competitive) .
- Molecular Docking : Software like AutoDock Vina predicts binding poses in active sites, guiding mutagenesis studies .
- In Vitro Toxicity Screening : MTT assays on cell lines (e.g., HEK293) to assess cytotoxicity thresholds .
Advanced: What strategies mitigate conflicting data in stability studies of this compound?
Methodological Answer:
Discrepancies in degradation profiles (e.g., ester hydrolysis vs. oxidation) require:
- Forced Degradation Studies : Expose the compound to heat, light, and humidity, then analyze via HPLC-MS to identify degradation products .
- pH-Dependent Stability Tests : Buffer solutions (pH 1–13) to assess hydrolytic susceptibility .
- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to trace proton exchange in NMR, clarifying degradation pathways .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb liquids with vermiculite .
Advanced: How can computational tools predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Quantum Mechanical Calculations : Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Machine Learning Models : Train on spirocyclic compound datasets to forecast reaction outcomes (e.g., Bayesian neural networks) .
- Molecular Dynamics Simulations : Simulate solvent effects to optimize reaction media (e.g., polar aprotic vs. protic solvents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
